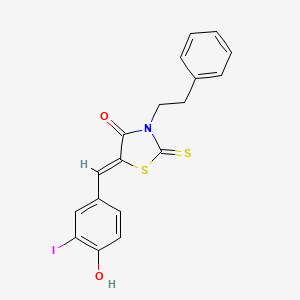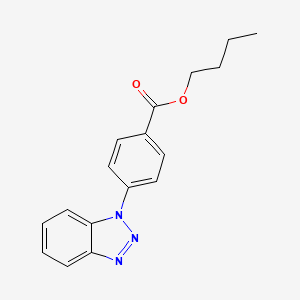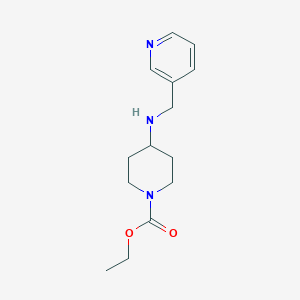![molecular formula C18H13BrN2O2S B5227320 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B5227320.png)
2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and a brominated phenol group
Preparation Methods
The synthesis of 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Condensation Reaction: The final step involves the condensation of the brominated phenol with the thiazole-benzimidazole intermediate under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Condensation: The compound can undergo further condensation reactions to form more complex structures.
Major products from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and DNA.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Sensors: It is explored for use in chemical sensors due to its ability to undergo specific reactions that can be detected and measured.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one include:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions share structural similarities but may have different functional groups and reactivity.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, have different bonding characteristics but can be compared in terms of their chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-9-5-10(2)16-13(6-9)21-17(23)15(24-18(21)20-16)8-11-7-12(19)3-4-14(11)22/h3-8,22H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFIHELODYYZRC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=C(C=CC(=C4)Br)O)SC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=C(C=CC(=C4)Br)O)/SC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5227255.png)
![4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)

![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)


![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![(5Z)-3-(4-fluorophenyl)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5227322.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B5227329.png)
![N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENESULFONAMIDE](/img/structure/B5227333.png)
